
(R)-1-(2-Bromo-6-fluorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol: is an organic compound that belongs to the class of phenyl ethanol derivatives. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the sixth position on the phenyl ring, along with a hydroxyl group attached to the ethan-1-ol moiety. It is often used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol involves the Grignard reaction. In this process, 5-Bromo-2-fluorobenzaldehyde is reacted with methyl magnesium bromide in anhydrous ether at 0°C.
Reduction of Ketones: Another method involves the reduction of 2-Bromo-6-fluoroacetophenone using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods: Industrial production of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions:
Oxidation: ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Bromo-6-fluoroacetophenone or 2-Bromo-6-fluorobenzoic acid.
Reduction: 2-Bromo-6-fluorophenylethane.
Substitution: 2-Amino-6-fluorophenylethanol or 2-Thio-6-fluorophenylethanol.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated phenyl ethanol derivatives on biological systems.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
- ®-1-(2-Bromo-6-chlorophenyl)ethan-1-ol
- ®-1-(2-Bromo-6-iodophenyl)ethan-1-ol
- ®-1-(2-Fluoro-6-chlorophenyl)ethan-1-ol
Comparison:
- Structural Differences: The primary difference lies in the halogen substituents on the phenyl ring. While ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol has bromine and fluorine, the similar compounds may have chlorine or iodine instead.
- Reactivity: The presence of different halogens affects the reactivity and chemical behavior of the compounds. For example, iodine is more reactive than bromine, which in turn is more reactive than chlorine.
- Applications: The unique combination of bromine and fluorine in ®-1-(2-Bromo-6-fluorophenyl)ethan-1-ol makes it particularly useful in specific applications, such as drug development and material science, where these halogens impart desirable properties.
属性
分子式 |
C8H8BrFO |
|---|---|
分子量 |
219.05 g/mol |
IUPAC 名称 |
(1R)-1-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 |
InChI 键 |
JIUIEPDQCBTIEI-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC=C1Br)F)O |
规范 SMILES |
CC(C1=C(C=CC=C1Br)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



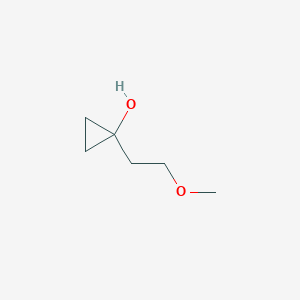
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
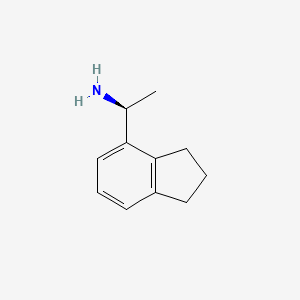
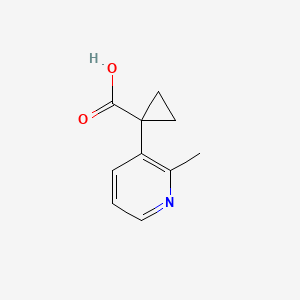
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
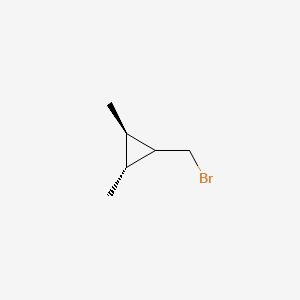
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)
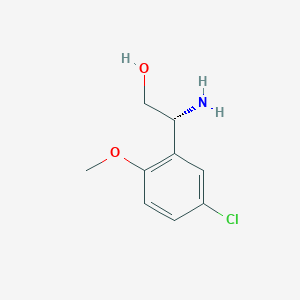
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)
![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)
![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)

